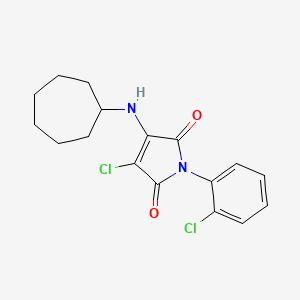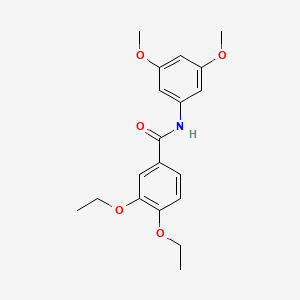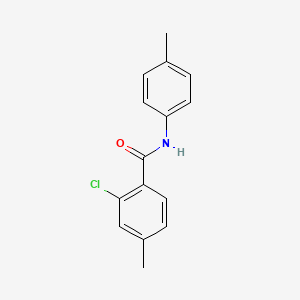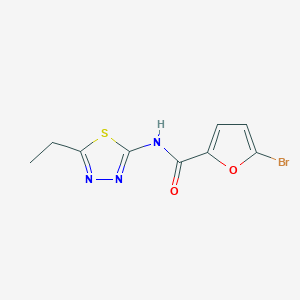
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione, also known as CC-1065 or its analogs, is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death. The molecule binds to specific sequences of DNA, which are more prevalent in cancer cells than in normal cells. This selective binding allows this compound to target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It causes DNA damage, which leads to cell death. It also inhibits DNA replication and transcription, which are essential processes for cell growth and division. This compound has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has several advantages and limitations for lab experiments. Its selective binding to cancer cells allows it to target cancer cells while sparing normal cells, which makes it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. Additionally, its potent cytotoxic effects make it challenging to work with in the laboratory.
Future Directions
There are several future directions for the study of 3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione. One direction is to develop analogs of this compound that have improved pharmacokinetic properties and reduced toxicity. Another direction is to investigate the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the development of new methods for the synthesis of this compound could lead to improved yields and reduced costs, which would make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a potent antitumor agent that has been extensively studied for its potential use in cancer treatment. Its selective binding to cancer cells and potent cytotoxic effects make it an attractive candidate for cancer treatment. However, its complex structure and challenging synthesis method make it difficult to study. The future directions for the study of this compound include the development of analogs with improved pharmacokinetic properties, investigation of combination therapies, and the development of new synthesis methods.
Synthesis Methods
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione is a complex molecule that is not found in nature and must be synthesized in the laboratory. The synthesis method involves several steps, including the formation of the pyrrole ring, the introduction of the chlorophenyl and cycloheptylamino groups, and the chlorination of the molecule. The synthesis of this compound is challenging and requires specialized knowledge and skills.
Scientific Research Applications
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be highly effective in killing cancer cells in vitro and in vivo, and it has also been shown to have a potent antitumor effect in animal models. This compound works by binding to the minor groove of DNA and causing DNA damage, which leads to cell death.
properties
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(cycloheptylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-12-9-5-6-10-13(12)21-16(22)14(19)15(17(21)23)20-11-7-3-1-2-4-8-11/h5-6,9-11,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQIKCRNQRNWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)
![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)


![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)

![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)